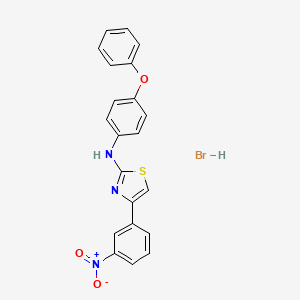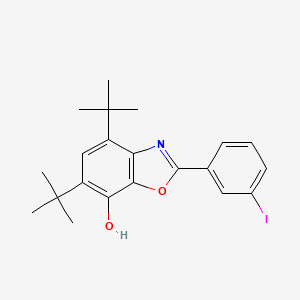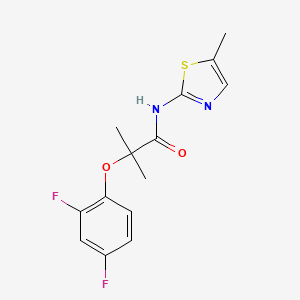![molecular formula C18H21ClO4 B5195780 1-{2-[2-(2-chlorophenoxy)ethoxy]ethoxy}-2-methoxy-4-methylbenzene](/img/structure/B5195780.png)
1-{2-[2-(2-chlorophenoxy)ethoxy]ethoxy}-2-methoxy-4-methylbenzene
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-{2-[2-(2-chlorophenoxy)ethoxy]ethoxy}-2-methoxy-4-methylbenzene, also known as BHT-920, is a synthetic compound that has been extensively studied for its potential use in scientific research. This compound is a member of the phenyl ether family and has been found to have a wide range of biochemical and physiological effects.
作用機序
The mechanism of action of 1-{2-[2-(2-chlorophenoxy)ethoxy]ethoxy}-2-methoxy-4-methylbenzene is not fully understood, but it is believed to involve its antioxidant properties. 1-{2-[2-(2-chlorophenoxy)ethoxy]ethoxy}-2-methoxy-4-methylbenzene has been found to scavenge free radicals and protect against oxidative stress. It has also been found to inhibit the production of pro-inflammatory cytokines, which may contribute to its anti-inflammatory effects.
Biochemical and Physiological Effects:
1-{2-[2-(2-chlorophenoxy)ethoxy]ethoxy}-2-methoxy-4-methylbenzene has been found to have a wide range of biochemical and physiological effects. It has been found to protect against oxidative stress, reduce inflammation, and have neuroprotective effects. 1-{2-[2-(2-chlorophenoxy)ethoxy]ethoxy}-2-methoxy-4-methylbenzene has also been found to inhibit the growth and proliferation of cancer cells and may have potential as a cancer treatment.
実験室実験の利点と制限
One of the main advantages of 1-{2-[2-(2-chlorophenoxy)ethoxy]ethoxy}-2-methoxy-4-methylbenzene for lab experiments is its wide range of potential applications. It has been found to have antioxidant, anti-inflammatory, and neuroprotective effects, as well as potential as a cancer treatment. However, one of the limitations of 1-{2-[2-(2-chlorophenoxy)ethoxy]ethoxy}-2-methoxy-4-methylbenzene is that its mechanism of action is not fully understood, which may make it more difficult to study.
将来の方向性
There are many potential future directions for the study of 1-{2-[2-(2-chlorophenoxy)ethoxy]ethoxy}-2-methoxy-4-methylbenzene. One area of research could be to further investigate its potential as a cancer treatment. Another area of research could be to better understand its mechanism of action and how it interacts with other compounds in the body. Additionally, 1-{2-[2-(2-chlorophenoxy)ethoxy]ethoxy}-2-methoxy-4-methylbenzene could be studied for its potential use in the treatment of other neurodegenerative diseases, such as Huntington's disease.
合成法
1-{2-[2-(2-chlorophenoxy)ethoxy]ethoxy}-2-methoxy-4-methylbenzene can be synthesized using a multi-step process that involves the reaction of 2-chlorophenol with ethylene oxide to form 2-(2-chlorophenoxy)ethanol. This intermediate is then reacted with ethylene oxide to form 2-[2-(2-chlorophenoxy)ethoxy]ethanol. The final step involves the reaction of 2-[2-(2-chlorophenoxy)ethoxy]ethanol with 4-methyl-2-methoxyphenol to form 1-{2-[2-(2-chlorophenoxy)ethoxy]ethoxy}-2-methoxy-4-methylbenzene.
科学的研究の応用
1-{2-[2-(2-chlorophenoxy)ethoxy]ethoxy}-2-methoxy-4-methylbenzene has been extensively studied for its potential use in scientific research. It has been found to have a wide range of applications, including its use as an antioxidant, an anti-inflammatory agent, and a potential treatment for cancer. 1-{2-[2-(2-chlorophenoxy)ethoxy]ethoxy}-2-methoxy-4-methylbenzene has also been found to have neuroprotective effects and has been studied for its potential use in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's.
特性
IUPAC Name |
1-[2-[2-(2-chlorophenoxy)ethoxy]ethoxy]-2-methoxy-4-methylbenzene |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21ClO4/c1-14-7-8-17(18(13-14)20-2)23-12-10-21-9-11-22-16-6-4-3-5-15(16)19/h3-8,13H,9-12H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HAYMHWPNTNBFLK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)OCCOCCOC2=CC=CC=C2Cl)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21ClO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![rel-(2R,3R)-3-[4-(6-methyl-2-pyridinyl)-1-piperazinyl]-2,3-dihydrospiro[indene-1,4'-piperidin]-2-ol bis(trifluoroacetate) (salt)](/img/structure/B5195698.png)
![N-{1-[1-(2,6-dimethylphenyl)-1H-tetrazol-5-yl]cyclopentyl}-3-methylaniline](/img/structure/B5195710.png)
![1-(4-ethylphenoxy)-3-[4-(2-hydroxyethyl)-1-piperazinyl]-2-propanol dihydrochloride](/img/structure/B5195715.png)
![1-(4-biphenylyl)-2-{3-[2-(diethylamino)ethyl]-2-imino-2,3-dihydro-1H-benzimidazol-1-yl}ethanone hydrobromide](/img/structure/B5195719.png)
![1-{2-[2-(4-ethylphenoxy)ethoxy]ethyl}piperidine oxalate](/img/structure/B5195720.png)
![N-[2-(4-allyl-5-{[2-(4-chlorophenyl)-2-oxoethyl]thio}-4H-1,2,4-triazol-3-yl)ethyl]-2-thiophenecarboxamide](/img/structure/B5195731.png)


![N-{[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}propanamide](/img/structure/B5195760.png)
![4-{[N-(2,5-dimethoxyphenyl)-N-(phenylsulfonyl)glycyl]amino}benzamide](/img/structure/B5195764.png)

![N,N-diethyl-N'-methyl-N'-[2-(2,6,6-trimethyl-1-cyclohexen-1-yl)ethyl]-1,2-ethanediamine](/img/structure/B5195776.png)
![1-[(2E)-3-(4-fluorophenyl)-2-propen-1-yl]-4-[5-methoxy-2-(1-pyrrolidinylcarbonyl)phenoxy]piperidine](/img/structure/B5195794.png)
![2-[(8-methoxy-4-methyl-2-quinolinyl)thio]-N-phenylacetamide](/img/structure/B5195802.png)